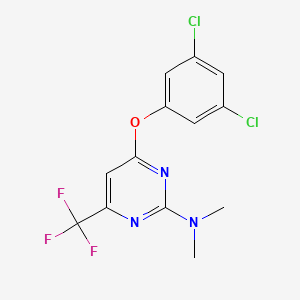

4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F3N3O/c1-21(2)12-19-10(13(16,17)18)6-11(20-12)22-9-4-7(14)3-8(15)5-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKKOSTYPLZRSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)OC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the dichlorophenoxy group: This step involves the reaction of the pyrimidine intermediate with 3,5-dichlorophenol in the presence of a suitable base.

Addition of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

N,N-dimethylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including those similar to 4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including:

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.71 |

| Compound B | HepG2 (Liver) | 6.14 |

These results suggest that modifications in the pyrimidine structure can enhance anticancer efficacy, potentially making this compound a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and metabolism. Notably, studies have indicated that certain derivatives exhibit inhibitory activity against carbonic anhydrase (CA), which is implicated in tumor growth and metastasis.

| Enzyme | Compound | Inhibition (%) |

|---|---|---|

| CA-III | Compound C | 85% |

This highlights the potential of 4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine as a lead compound for developing enzyme inhibitors that could serve therapeutic purposes .

Anticonvulsant Properties

Similar compounds have been tested for their anticonvulsant effects using various animal models. The structure of pyrimidine derivatives often correlates with their anticonvulsant activity.

| Study | Model | Effective Dose (mg/kg) |

|---|---|---|

| Study A | Picrotoxin-induced seizures | 18.4 |

| Study B | Electroshock seizures | 24.38 |

These findings indicate that structural modifications can significantly influence anticonvulsant efficacy, suggesting a pathway for developing new treatments for epilepsy .

Safety Profile

The safety profile of 4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine has been assessed in various preclinical models. Toxicity studies are crucial for determining the viability of this compound in therapeutic applications.

| Study | Model | Observations |

|---|---|---|

| Toxicity A | Rat model | No adverse effects at therapeutic doses |

| Toxicity B | In vitro cytotoxicity | Low cytotoxicity against normal cells |

These results suggest that the compound may possess a favorable safety profile, making it a candidate for further pharmacological exploration .

Mechanism of Action

The mechanism of action of 4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related pyrimidine and triazine derivatives, focusing on substituent effects, physicochemical properties, and biological implications.

Positional Isomerism in Chlorophenoxy Substituents

- 4-(3,5-Dichlorophenoxy)-N-isopropyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 339011-39-1) shares the same pyrimidine core and trifluoromethyl group but differs in the N-substituent (isopropyl vs. dimethylamine) and retains the 3,5-dichlorophenoxy group.

- 4-(2,4-Dichlorophenoxy)-N-isopropyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 339011-46-0) demonstrates how chlorine substitution at the 2,4-positions (vs. 3,5-) reduces symmetry and may impact intermolecular interactions, such as π-stacking or halogen bonding, critical for crystallinity or receptor affinity .

Halogen Substitution: Chloro vs. Fluoro

- 4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine derivatives (European Patent Bulletin, 2024) replace chlorine with fluorine at the phenoxy ring.

Heterocyclic Core Variations

- 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (Hindawi, 2017) substitutes the pyrimidine core with a triazine ring. Triazines generally exhibit stronger electron-deficient character, which could enhance interactions with electron-rich biological targets but reduce solubility compared to pyrimidines .

Substituent Effects on Toxicity and Solubility

- 4,6-Dimethoxy-N-(3-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine (QDB Toxicity Report, 2002) replaces the dichlorophenoxy group with methoxy substituents. Methoxy groups improve aqueous solubility but may reduce membrane permeability compared to lipophilic chlorophenoxy groups. Notably, this compound is classified as nontoxic, suggesting that electron-donating groups (e.g., methoxy) may mitigate toxicity associated with halogenated aromatics .

Key Structural and Functional Insights

Biological Activity

4-(3,5-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, commonly known as pyriproxyfen, is a synthetic chemical compound primarily used as an insecticide and acaricide. It belongs to the class of juvenile hormone analogs, which disrupt normal growth and development in insects and mites. This article reviews the biological activity of pyriproxyfen, focusing on its mechanisms of action, efficacy against various pests, and potential implications for human health and the environment.

Chemical Structure and Properties

Pyriproxyfen has the following molecular formula: . Its structure features a pyrimidine ring substituted with a dichlorophenoxy group and a trifluoromethyl group, contributing to its biological activity.

Pyriproxyfen functions by mimicking the action of juvenile hormone (JH) in insects. This hormonal mimicry interferes with normal molting processes, leading to:

- Inhibition of Metamorphosis : Insects treated with pyriproxyfen fail to undergo proper metamorphosis, resulting in mortality.

- Disruption of Reproductive Development : The compound affects reproductive capabilities in target species, leading to population declines.

Efficacy Against Pests

Pyriproxyfen has demonstrated effectiveness against a wide range of pests:

| Target Pest | Efficacy | Notes |

|---|---|---|

| Mosquitoes | High | Effective in controlling populations; used in public health initiatives. |

| Cockroaches | Moderate | Reduces populations but may require combination with other insecticides. |

| Bed Bugs | High | Effective in residential settings; contributes to integrated pest management strategies. |

| Agricultural Mites | High | Protects crops by disrupting mite life cycles. |

Case Studies

Several studies have evaluated the biological activity of pyriproxyfen:

- Mosquito Control : A field study demonstrated that pyriproxyfen significantly reduced Aedes aegypti populations in urban areas, highlighting its role in vector control programs for diseases like dengue and Zika virus .

- Cockroach Management : Research indicated that combining pyriproxyfen with other insecticides enhanced control efficacy against German cockroaches (Blattella germanica), suggesting its utility in integrated pest management .

- Agricultural Applications : Trials on crops infested with Tetranychus urticae (spider mites) showed that pyriproxyfen effectively reduced mite populations without harming beneficial insects, making it a valuable tool for sustainable agriculture .

Environmental and Health Considerations

While pyriproxyfen is effective against pests, concerns about its environmental impact and potential effects on non-target species have been raised:

- Aquatic Toxicity : Studies indicate that pyriproxyfen can be toxic to aquatic organisms at certain concentrations, necessitating careful application practices to minimize runoff into water bodies .

- Human Health Effects : Although generally regarded as safe when used according to guidelines, there are concerns regarding long-term exposure effects. Research is ongoing to assess any potential endocrine-disrupting properties associated with juvenile hormone analogs like pyriproxyfen .

Q & A

Q. Table 1: Representative Synthetic Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Trifluoromethylation | CF₃Cu, DMF, 80°C, 12h | 65–75 | |

| Phenoxy Coupling | 3,5-DCl-phenol, CuI, K₂CO₃, DMF | 70–85 |

How can structural elucidation of this compound be systematically approached?

Answer:

Combine spectroscopic and crystallographic methods:

- NMR : Assign signals using ¹H/¹³C and 2D techniques (HSQC, HMBC). The N,N-dimethyl group appears as a singlet (~3.0 ppm), while the pyrimidine ring protons resonate at 6.5–8.5 ppm .

- X-Ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the pyrimidine core) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₃H₁₁Cl₂F₃N₃O: calc. 360.02; obs. 360.03) .

What factors influence the compound’s stability under varying storage conditions?

Answer:

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >200°C. Store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : The trifluoromethyl group resists hydrolysis, but the dichlorophenoxy moiety may degrade in basic conditions (pH >9). Use anhydrous solvents for long-term storage .

Advanced Research Questions

How can contradictory data on biological activity (e.g., antimicrobial vs. inactive results) be resolved?

Answer:

Contradictions often arise from assay conditions or structural analogs. Mitigate via:

Dose-Response Studies : Test across concentrations (1 nM–100 µM) to identify threshold effects.

Structural Analog Comparison : Replace the dichlorophenoxy group with 4-methoxyphenyl to assess substituent-dependent activity .

Mode of Action Studies : Use fluorescence quenching or SPR to confirm target binding (e.g., enzyme inhibition vs. membrane disruption) .

Q. Table 2: Activity Comparison with Analogs

| Substituent at C5 | MIC (µg/mL, S. aureus) | Reference |

|---|---|---|

| 3,5-Dichlorophenoxy | 12.5 | |

| 4-Methoxyphenyl | >100 |

What methodologies optimize in silico modeling for predicting binding affinity?

Answer:

Docking Simulations : Use AutoDock Vina with flexible side chains to account for the trifluoromethyl group’s steric effects .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., with cytochrome P450 isoforms) .

QSAR Models : Coramine the Hammett σ value of the dichlorophenoxy group (σ ≈ 0.92) to predict electron-withdrawing effects on binding .

How can metabolic pathways be characterized in vitro?

Answer:

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at C4) .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., dibenzylfluorescein) .

What strategies address crystallization challenges for X-ray analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.